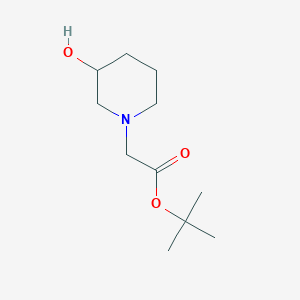

Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate

Descripción

Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate (CAS: 166955-03-9) is a heterocyclic ester featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an acetoxy-tert-butyl moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (calculated from atomic masses). The compound’s SMILES notation is CC(C)(C)OC(=O)CN1CCC(CC1)O, and its InChIKey is VQZRWNVXKJYQEB-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)8-12-6-4-5-9(13)7-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHRLEPEETWKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244531 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166955-03-9 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166955-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxypiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the acetate group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Statins

Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate serves as a key intermediate in the synthesis of statins, which are widely used for the treatment of hypercholesterolemia. Statins function by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. The compound is involved in the preparation of several statins, including Atorvastatin and Rosuvastatin, which have significant clinical importance due to their effectiveness in lowering LDL cholesterol levels and reducing cardiovascular risk factors .

2. Neuroprotective Agents

Recent studies have indicated that derivatives of piperidine, including those containing tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, exhibit neuroprotective properties. For instance, compounds related to this structure have shown moderate protective effects against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . These compounds can act as inhibitors of β-secretase and acetylcholinesterase, thereby preventing amyloid aggregation and promoting cognitive function.

Case Studies

Case Study 1: Statin Development

A novel green synthesis method for tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate has been developed to enhance the efficiency and reduce the environmental impact of statin production. This method utilizes eco-friendly solvents and reagents, demonstrating a significant advancement in pharmaceutical manufacturing processes. The resulting compounds have been evaluated for their efficacy in lowering cholesterol levels in clinical settings .

Case Study 2: Neuroprotective Effects

In vitro studies have demonstrated that derivatives of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate can reduce oxidative stress markers such as TNF-α when astrocytes are exposed to amyloid beta peptides. In vivo models further support these findings, indicating that these compounds may offer protective benefits against cognitive decline associated with Alzheimer’s disease .

Data Tables

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and exert various effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The tert-butyl acetate scaffold is versatile, with modifications to the substituent groups leading to diverse physicochemical and biological properties. Below is a detailed comparison with key analogues:

Functional Group Variations and Structural Features

Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (CAS: Not provided)

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 358.40 g/mol

- Key Features: Contains a pyridine ring linked to a 4-cyanophenyl group and a sulfonyl-acetate moiety. Crystal structure (monoclinic, space group P21/c) reveals intramolecular hydrogen bonds (C–H···O) and π-π stacking interactions .

Tert-butyl 2-(4-carbamothioylphenoxy)acetate (Intermediate 7a)

- Molecular Formula: C₁₃H₁₇NO₃S

- Molecular Weight : 267.34 g/mol

- Key Features: Features a carbamothioylphenoxy group, introducing sulfur-based reactivity. Likely used as a precursor for H₂S-releasing hybrids in antiglaucoma drug development .

Tert-butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate (CAS: 560995-38-2)

- Molecular Formula: C₁₃H₁₅NO₃S

- Molecular Weight : 265.33 g/mol

- Applications in drug discovery due to benzoxazole’s prevalence in bioactive molecules .

Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

Physicochemical and Crystallographic Comparisons

Key Observations :

- Hydrogen Bonding : The hydroxypiperidine group in the target compound facilitates hydrogen bonding, similar to sulfonyl-containing analogues (e.g., C–H···O in ).

- Aromatic Interactions : Pyridine and benzoxazole derivatives exhibit π-π stacking, absent in the aliphatic piperidine-based compound.

- Reactivity : Carbamothioyl and formyl groups () offer sites for further chemical modification, whereas the hydroxypiperidine may limit reactivity due to steric hindrance.

Actividad Biológica

Tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, with the CAS number 166955-03-9, is a chemical compound characterized by its unique structure comprising a tert-butyl group and a hydroxypiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including implications in pharmacology and therapeutic applications.

- Molecular Formula : C₁₁H₂₁NO₂

- Molecular Weight : 215.29 g/mol

- Structural Features : The presence of the hydroxypiperidine ring is significant for its biological interactions.

Pharmacological Implications

Research indicates that tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate may exhibit several pharmacological properties due to its structural features. Its similarity to other bioactive compounds suggests potential activities such as:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as enzyme inhibitors, which may lead to therapeutic effects in various diseases.

- Receptor Binding : The compound's ability to bind to specific receptors could influence its efficacy as a drug candidate.

In Vitro and In Vivo Studies

- Cell Viability and Cytotoxicity : Research has utilized assays like MTT to evaluate the cytotoxic effects of this compound on various cell lines. Results indicate that while some derivatives exhibit low cytotoxicity, others demonstrate significant antiproliferative effects, making them suitable candidates for further development in cancer therapy .

- Mechanistic Studies : Investigations into the mechanisms of action reveal that the compound may modulate pathways involved in cell survival and apoptosis. For instance, studies on related compounds have shown modulation of β-secretase activity, which is crucial in Alzheimer's disease pathology .

Comparative Analysis with Related Compounds

The biological activity of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate can be compared with structurally similar compounds, which can provide insights into its potential efficacy:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 2-(3-oxopiperazin-1-yl)acetate | 1056057-55-6 | Contains piperazine; potential for different biological activity |

| Tert-butyl 2-(2,3-dioxoindolin-1-yl)acetate | 265997-74-8 | Indole derivative; known for unique pharmacological properties |

| Tert-butyl 2-(piperazin-1-yl)acetate | Not specified | Similar backbone; used in medicinal chemistry |

The unique hydroxy group in tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate may enhance selectivity towards specific biological targets compared to other azetidine derivatives.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various piperidine derivatives, tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate was found to exhibit notable activity against certain cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death .

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective properties revealed that compounds similar to tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate could potentially reduce β-secretase activity, thereby lowering amyloid-beta levels associated with Alzheimer's disease. This implies a therapeutic potential for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate, and what reaction conditions are typically optimized?

- The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl esters and piperidine derivatives. For example, tert-butyl esters are often reacted with activated piperidinols (e.g., 3-hydroxypiperidine) in the presence of a base (e.g., sodium hydride) and polar aprotic solvents like DMF or THF . Palladium-catalyzed α-arylation methods, as demonstrated for analogous tert-butyl esters, can also be adapted by optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like tri-o-tolylphosphine) and reaction temperatures (e.g., 90°C) .

Q. How is tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate characterized spectroscopically?

- Key characterization includes and NMR to identify signals for the tert-butyl group (δ ~1.4 ppm for , ~80 ppm for ), the acetoxy carbonyl (δ ~170 ppm), and the piperidine ring protons (δ ~3.0–4.0 ppm for N–CH₂ and hydroxyl-bearing carbons) . High-resolution mass spectrometry (HRMS) confirms the molecular formula, while IR spectroscopy detects ester carbonyl stretches (~1740 cm) .

Q. What safety precautions are recommended when handling this compound given limited toxicity data?

- Due to insufficient toxicity profiles, researchers should use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Stability tests under ambient conditions (20–25°C) and inert storage (argon, desiccated) are advised to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation of derivatives?

- Contradictory NMR signals (e.g., unexpected splitting or shifts) may arise from stereochemical ambiguities or impurities. Employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously . For crystallographic confirmation, use SHELX programs for small-molecule refinement, leveraging high-resolution X-ray diffraction data .

Q. What strategies optimize the yield of tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate in palladium-catalyzed reactions?

- Optimize ligand-to-palladium ratios (e.g., 3:1 tri-o-tolylphosphine:Pd(OAc)₂) and reduce competing side reactions by controlling temperature (80–90°C) and solvent polarity (acetonitrile or THF). Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the product, achieving yields >85% .

Q. How do steric and electronic effects influence the reactivity of tert-butyl esters in nucleophilic substitutions?

- The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, favoring alternative pathways (e.g., SN2 at the α-carbon). Electron-withdrawing substituents on the piperidine ring increase electrophilicity, accelerating reactions. Computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. What analytical techniques beyond NMR are critical for assessing purity in complex mixtures?

- Use HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate and quantify impurities. Differential scanning calorimetry (DSC) monitors thermal stability, while elemental analysis verifies C/H/N ratios within ±0.4% of theoretical values .

Q. How can molecular dynamics simulations aid in understanding the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.